molecular formula C6H5Br2NO B3215702 5-Amino-2,3-dibromophenol CAS No. 116632-19-0

5-Amino-2,3-dibromophenol

Cat. No.: B3215702
CAS No.: 116632-19-0
M. Wt: 266.92 g/mol
InChI Key: LDMONNAGYZSDBK-UHFFFAOYSA-N
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Description

5-Amino-2,3-dibromophenol is an organic compound with the molecular formula C6H5Br2NO. It is a derivative of phenol, where two bromine atoms and an amino group are substituted at the 2nd and 3rd positions, and the 5th position, respectively. This compound is part of the broader class of bromophenols, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dibromophenol typically involves the bromination of 5-amino-phenol. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and automated reactors to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dibromophenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated phenol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to substitute the bromine atoms.

Major Products:

    Oxidation: Nitro-2,3-dibromophenol.

    Reduction: 5-Amino-phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Amino-2,3-dibromophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown its potential in developing antimicrobial and anticancer agents due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dibromophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    2,3-Dibromophenol: Lacks the amino group, making it less reactive in certain biological applications.

    2,4-Dibromophenol: Has bromine atoms at different positions, leading to different chemical properties.

    3,5-Dibromophenol: Another isomer with different reactivity and applications.

Uniqueness: 5-Amino-2,3-dibromophenol is unique due to the presence of both amino and bromine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-2,3-dibromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMONNAGYZSDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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